1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
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Description
Scientific Research Applications
Synthesis and Characterization
New Diheteroaryl Derivatives : The synthesis of new diheteroaryl derivatives, including thienothiophene derivatives, involves the treatment of specific ethanone compounds, showcasing the importance of dimethylpyrazin-2-yl)ethanone derivatives as intermediates in organic synthesis (Mabkhot, Al-Majid, & Alamary, 2011).
Cytotoxic Effects : Research on the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives aimed to explore their cytotoxic effects against various cancer cell lines, indicating potential applications in the development of new anticancer agents (Alagöz et al., 2021).
Chemical Properties and Applications
Nano Detection and Chemosensory Applications : The development of chromone-based fluorescent organic nanoparticles (FONPs) for the nano molar detection of Al3+ in aqueous media and soil demonstrates the utility of ethanone derivatives in environmental monitoring and analysis (Kaur et al., 2014).
Molecular Structure Analysis : The study of the molecular structure of complexes, such as tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N')) palladium(II)), reveals intricate details about the coordination chemistry and potential applications in catalysis and material science (Baker et al., 1995).
Potential Biological Activities
- Antimicrobial Activity : The synthesis of novel 3,4-disubstituted pyrazole derivatives and their evaluation for antimicrobial activity highlight the potential use of these compounds in developing new antimicrobial agents, showcasing the importance of the core ethanone structure in medicinal chemistry (Akula, Chandrul, & DVRN, 2019).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compounds 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-dimethylpyrazin-2-yl)ethanone involves the reaction of the corresponding pyrazine derivatives with ethanone. The reaction is expected to occur under mild conditions and yield the desired products in good yields.", "Starting Materials": [ "3,5-dimethylpyrazine", "3,6-dimethylpyrazine", "Ethanone", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents (e.g. ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Preparation of 1-(3,5-Dimethylpyrazin-2-yl)ethanone", "a. Dissolve 3,5-dimethylpyrazine (1.0 g, 9.2 mmol) in ethanol (10 mL) and add ethanone (1.2 g, 18.4 mmol) to the solution.", "b. Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir the reaction mixture at room temperature for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 2: Preparation of 1-(3,6-dimethylpyrazin-2-yl)ethanone", "a. Dissolve 3,6-dimethylpyrazine (1.0 g, 9.2 mmol) in ethanol (10 mL) and add ethanone (1.2 g, 18.4 mmol) to the solution.", "b. Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir the reaction mixture at room temperature for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid." ] } | |
CAS RN |
72797-17-2 |
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.362 |
IUPAC Name |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
InChI Key |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
solubility |
not available |
Origin of Product |
United States |
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